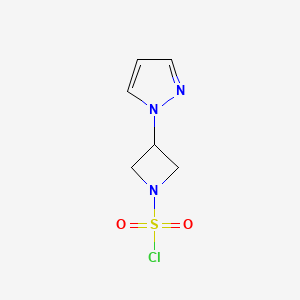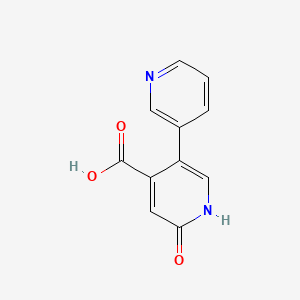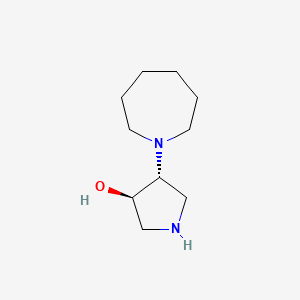
3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride is a chemical compound that features both a pyrazole ring and an azetidine ring, connected via a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride typically involves the reaction of 1H-pyrazole with azetidine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.
Cyclization Reactions: The azetidine ring can undergo cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
科学的研究の応用
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds.
類似化合物との比較
Similar Compounds
3-(1H-pyrazol-1-yl)azetidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(1H-pyrazol-1-yl)azetidine-1-sulfonate ester: Contains a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride is unique due to the presence of both a pyrazole ring and an azetidine ring, connected via a reactive sulfonyl chloride group. This combination of structural features allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C6H8ClN3O2S |
|---|---|
分子量 |
221.67 g/mol |
IUPAC名 |
3-pyrazol-1-ylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClN3O2S/c7-13(11,12)9-4-6(5-9)10-3-1-2-8-10/h1-3,6H,4-5H2 |
InChIキー |
NRLSRODPMYAVIA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1S(=O)(=O)Cl)N2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)



![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)


![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)





